molecular formula C15H16FN3O2S B2957103 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034446-50-7

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Número de catálogo: B2957103
Número CAS: 2034446-50-7
Peso molecular: 321.37
Clave InChI: LFBDPARASYIKNB-JOCQHMNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O2S and its molecular weight is 321.37. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-11-7-17-15(18-8-11)21-13-3-1-12(2-4-13)19-14(20)10-5-6-22-9-10/h5-9,12-13H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBDPARASYIKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a synthetic compound of increasing interest in medicinal chemistry, particularly for its potential biological activities related to cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclohexyl group : Provides hydrophobic characteristics.
  • 5-Fluoropyrimidine moiety : Known for its role in anticancer activity, similar to other fluoropyrimidine derivatives like 5-fluorouracil.
  • Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

Research indicates that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which is critical for cancer therapy.
  • Cell Proliferation and Apoptosis : The structural components indicate potential interactions with pathways regulating cell growth and programmed cell death, making it a candidate for further exploration in oncology.

Anticancer Activity

The compound's activity has been evaluated in various preclinical studies:

Study FocusFindings
Cell Lines Tested MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)
Mechanism Induction of apoptosis and cell cycle arrest
Synergistic Effects Enhanced cytotoxicity when combined with other chemotherapeutics

One study demonstrated that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide significantly increased apoptosis in MCF-7 cells when used in combination with insulin, suggesting a potential strategy for enhancing the efficacy of existing treatments .

Pharmacological Evaluation

Pharmacological evaluations have shown:

  • Dose-dependent effects : Higher concentrations lead to increased inhibition of cell proliferation.
  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent, which is a desirable trait in anticancer drugs.

Case Studies

  • Combination Therapy with 5-Fluorouracil :
    • A case study indicated that the combination of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide with 5-fluorouracil resulted in a synergistic effect on cell viability reduction in leukemia cell lines. This suggests potential for combination therapies in clinical settings .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings support the need for further investigation into its efficacy as a therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.